

Application Notes and Protocols for Studying Vps34/PIK3C3 Function with SAR405

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Compound of Interest

Compound Name: SAR405 R enantiomer

Cat. No.: B560532

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (also known as PIK3C3), to investigate its role in cellular processes.[1][2][3] SAR405 is a first-in-class catalytic Vps34 inhibitor that has demonstrated significant utility in elucidating the functions of Vps34 in autophagy and vesicle trafficking.[4]

Introduction to SAR405

SAR405 is a low-molecular-mass, ATP-competitive inhibitor of Vps34 with high potency and selectivity.[4][5] It effectively blocks the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid second messenger involved in the initiation of autophagy and the regulation of endosomal trafficking.[3] Structural analysis has revealed that SAR405 binds within the ATP-binding cleft of human Vps34.[1][4] Its exquisite selectivity against other lipid and protein kinases makes it a valuable tool for specifically probing Vps34 function.[1][4] The R enantiomer is the active form of this compound.

Data Presentation

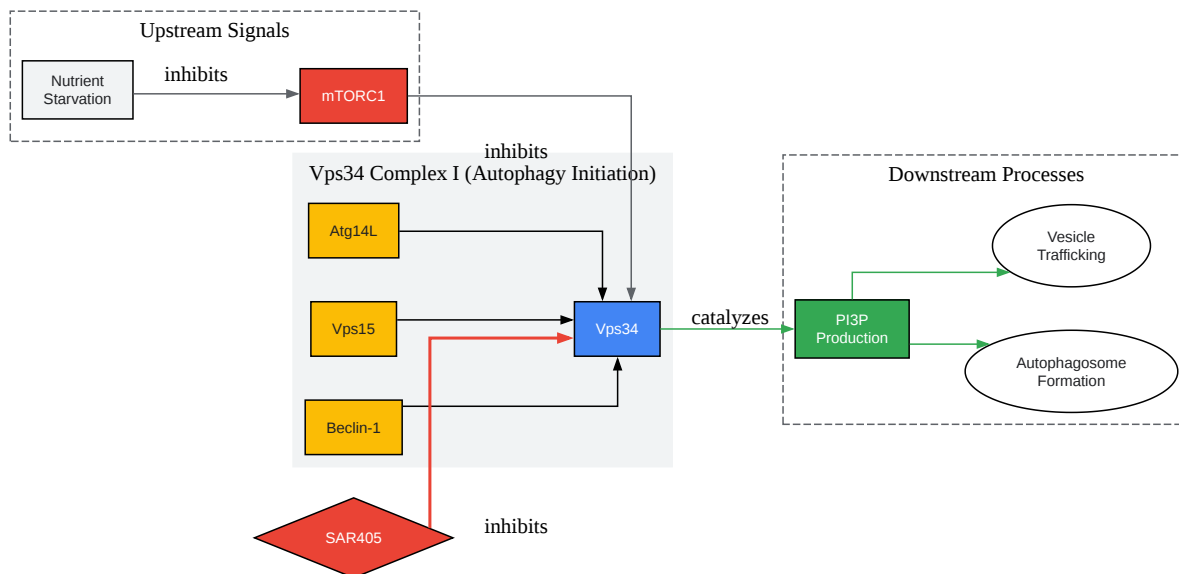
Table 1: In Vitro and Cellular Activity of SAR405

Parameter	Value	Assay System	Reference
Kd	1.5 nM	Recombinant human Vps34	[1][5]
IC50 (in vitro)	1.0 nM	Recombinant human Vps34 (PtdIns substrate phosphorylation)	[4][6]
IC50 (cellular)	27 nM	GFP-FYVE HeLa cells (on-target activity)	[1]
IC50 (autophagy)	42 nM	Autophagy induced by mTOR inhibitor (AZD8055) in GFP-LC3 H1299 cells	[1][7][8]
IC50 (autophagy)	419 nM	Starvation-induced autophagy in GFP-LC3 HeLa cells	[5]

Table 2: Selectivity Profile of SAR405

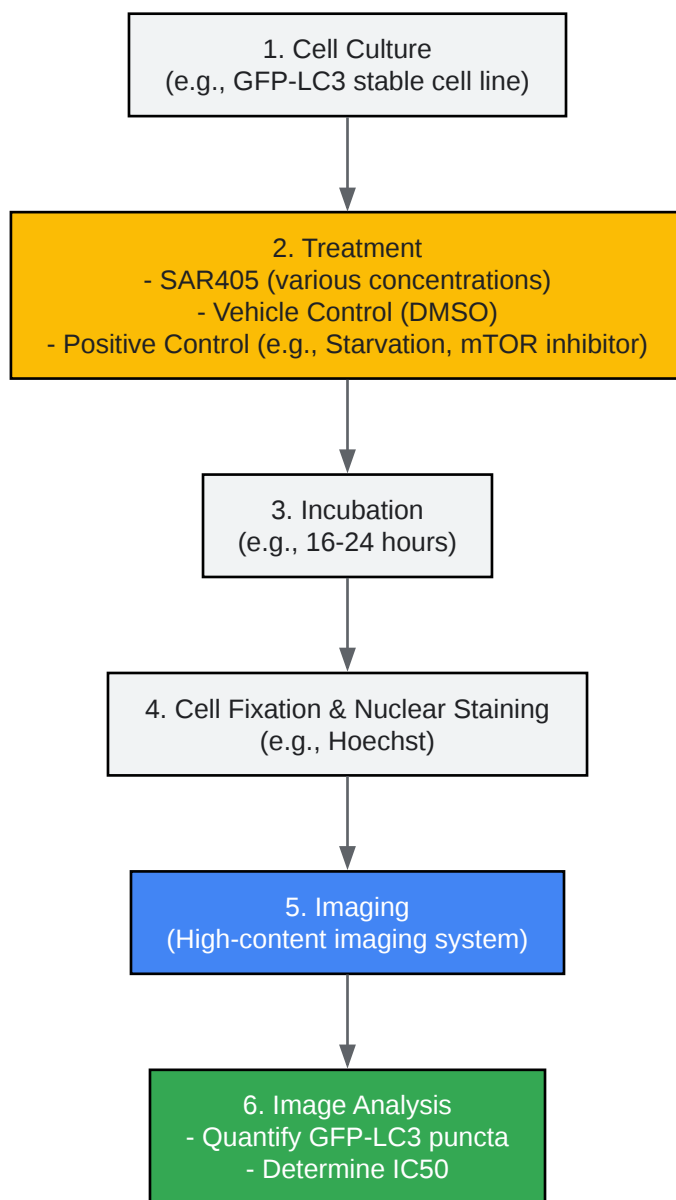
Kinase Family	Activity	Notes	Reference
Class I PI3Ks (α , β , δ)	Moderate binding at 1 μ M	39%, 68%, and 63% inhibition, respectively	
Class II PI3Ks	Not active up to 10 μ M	---	[4]
mTOR	Not active up to 10 μ M	---	[4]
Protein Kinases	Highly selective for Vps34	No significant activity on a large panel of protein kinases. The morpholine moiety contributes to its selectivity.	[1]

Mandatory Visualizations



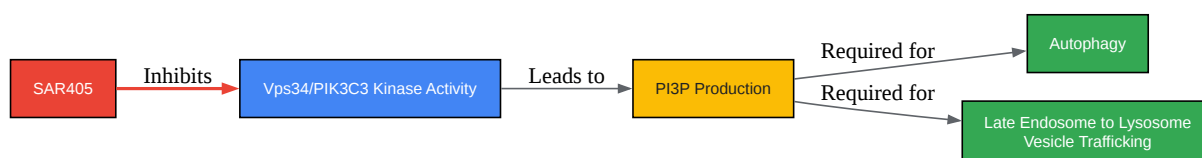
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Caption: Vps34 signaling pathway in autophagy initiation.



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Caption: Workflow for a cellular autophagy inhibition assay.



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Caption: Logical relationship of SAR405 and cellular events.

Experimental Protocols

In Vitro Vps34 Kinase Assay

This protocol is adapted from methodologies described for Vps34 kinase activity measurement. [\[4\]](#)[\[9\]](#)

Objective: To determine the in vitro potency of SAR405 in inhibiting the lipid kinase activity of recombinant Vps34.

Materials:

- Recombinant human Vps34/Vps15 complex
- Phosphatidylinositol (PtdIns) liposomes
- SAR405
- Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl₂, 0.02% CHAPS, 1 mM DTT)
- [γ -³²P]ATP
- 5 μ M ATP
- Stop solution (e.g., Chloroform:Methanol:HCl)
- TLC plates

Procedure:

- Prepare serial dilutions of SAR405 in DMSO.
- In a reaction tube, combine the recombinant Vps34/Vps15 complex with the PtdIns liposomes in the kinase assay buffer.

- Add the diluted SAR405 or DMSO (vehicle control) to the reaction tubes and incubate for a short period at room temperature.
- Initiate the kinase reaction by adding a mixture of [γ - 32 P]ATP and cold ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Terminate the reaction by adding the stop solution.
- Extract the lipids.
- Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.
- Visualize the radiolabeled PI3P product by autoradiography and quantify the signal.
- Calculate the percentage of inhibition for each SAR405 concentration and determine the IC50 value.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

This protocol is based on the widely used GFP-LC3 reporter system to monitor autophagy.^{[5][7]}

Objective: To assess the inhibitory effect of SAR405 on autophagy in a cellular context.

Materials:

- Cells stably expressing GFP-LC3 (e.g., HeLa or H1299 cells)
- Complete cell culture medium
- Starvation medium (e.g., Hanks' Balanced Salt Solution) or an mTOR inhibitor (e.g., AZD8055, Everolimus)
- SAR405
- DMSO (vehicle control)
- Fixative (e.g., 4% paraformaldehyde)

- Nuclear stain (e.g., Hoechst 33342)
- Phosphate-buffered saline (PBS)
- High-content imaging system or fluorescence microscope

Procedure:

- Seed GFP-LC3 expressing cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of SAR405 or DMSO for a predetermined time (e.g., 1-2 hours) in complete medium.
- Induce autophagy by replacing the medium with starvation medium or by adding an mTOR inhibitor to the existing medium, in the continued presence of SAR405 or DMSO.
- Incubate for a suitable period to allow for autophagosome formation (e.g., 2-4 hours).
- Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde.
- Wash the cells with PBS and stain the nuclei with Hoechst 33342.
- Acquire images using a high-content imaging system or a fluorescence microscope.
- Quantify the number and intensity of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation.
- Determine the dose-dependent inhibition of GFP-LC3 puncta formation by SAR405 and calculate the IC50.

Western Blotting for LC3 Conversion and p62 Accumulation

This protocol provides an alternative method to monitor autophagy flux.

Objective: To measure the effect of SAR405 on the conversion of LC3-I to LC3-II and the accumulation of p62.

Materials:

- Cell line of interest (e.g., RKO cells)
- SAR405
- DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting transfer system
- Primary antibodies against LC3 and p62/SQSTM1
- A primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Treat cells with SAR405 or DMSO for the desired time (e.g., 16-24 hours).^[4]
- Lyse the cells and collect the protein lysates.
- Quantify the protein concentration of each lysate.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities. Inhibition of autophagy by SAR405 is expected to decrease the LC3-II/LC3-I ratio and cause an accumulation of p62.

Endosomal Trafficking and Lysosomal Function Assay

This protocol is designed to investigate the impact of Vps34 inhibition on the late endosome-lysosome pathway.^{[1][4]}

Objective: To assess the effect of SAR405 on late endosome morphology and lysosomal function.

Materials:

- Cells (e.g., HeLa)
- SAR405
- DMSO
- Lysosomal markers (e.g., LysoTracker dye or antibodies against LAMP1)
- Antibodies against late endosomal markers (e.g., Rab7)
- Antibodies against Cathepsin D (to assess maturation)
- Fluorescence microscope
- Western blotting reagents

Procedure for Imaging:

- Treat cells with SAR405 or DMSO for a specified duration.
- Stain the cells with LysoTracker dye according to the manufacturer's instructions.
- Alternatively, fix and permeabilize the cells and perform immunofluorescence staining for LAMP1 and Rab7.
- Visualize the cells using a fluorescence microscope. Inhibition of Vps34 with SAR405 is expected to cause an accumulation of swollen late endosomes and lysosomes.[4]

Procedure for Western Blotting (Cathepsin D Maturation):

- Treat cells with SAR405 or DMSO.
- Prepare cell lysates as described in the western blotting protocol.
- Perform western blotting using an antibody that detects both the pro-form and the mature form of Cathepsin D.
- A defect in lysosomal function due to SAR405 treatment will result in a decrease in the mature form of Cathepsin D.[4]

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